molecular formula C10H9N3OS2 B2873692 4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol CAS No. 1310810-99-1

4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol

Cat. No.: B2873692
CAS No.: 1310810-99-1
M. Wt: 251.32
InChI Key: CIBMUTKUOSBHKN-UHFFFAOYSA-N
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Description

4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol is a synthetic heterocyclic compound designed for pharmaceutical and medicinal chemistry research. It features a complex fused ring system comprising both thiazole and 1,3,4-thiadiazole motifs, a structure recognized as a privileged scaffold in drug discovery . The 1,3,4-thiadiazole nucleus is a noted bioisostere for pyrimidine and pyridazine rings, and its presence, along with the sulfur atom, often contributes to good cell permeability and bioavailability in lead compounds . The phenolic functional group and the primary amine on the thiazole ring provide versatile handles for further chemical derivatization, making this compound a valuable intermediate for generating novel chemical libraries. While direct studies on this specific molecule are limited, its core structure is associated with a wide range of pharmacological activities. Research on analogous 1,3,4-thiadiazole and thiazole derivatives has demonstrated significant potential in anticancer and antimicrobial applications . For instance, compounds based on the 1,3,4-thiadiazole scaffold have shown promising in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . Similarly, the 2-aminothiazole scaffold is a fundamental component in several clinically applied anticancer drugs, such as dasatinib and alpelisib, and numerous analogs have exhibited potent nanomolar inhibitory activity against a wide spectrum of human cancer cell lines . The mechanism of action for such compounds can vary, including the inhibition of key enzymes like dihydrofolate reductase (DHFR) , interaction with tubulin polymerization, and induction of apoptosis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key building block to explore new chemical space in the development of novel oncological and infectious disease therapeutics.

Properties

IUPAC Name

4-(2-amino-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c11-10-12-13-8(16-10)5-15-9(13)6-1-3-7(14)4-2-6/h1-5,9,14H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBMUTKUOSBHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2N3C(=CS2)SC(=N3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation Strategy

The one-pot synthesis of 4-(2-amino-5H-thiazolo[4,3-b]thiadiazol-5-yl)phenol leverages simultaneous cyclization and functionalization steps. A representative protocol involves the reaction of 4-hydroxybenzaldehyde derivatives with thioglycolic acid and thiosemicarbazide under acidic conditions. The process begins with the grinding of 4-hydroxybenzaldehyde (1.0 equiv) and thioglycolic acid (1.2 equiv) in a mortar, followed by the addition of thiosemicarbazide (1.0 equiv). Concentrated sulfuric acid is introduced dropwise to catalyze the cyclocondensation, yielding the thiazolo[4,3-b]thiadiazole core.

Key parameters include:

  • Temperature : Room temperature for initial mixing, followed by exothermic reaction control.
  • Acid Catalyst : Sulfuric acid (10–15% v/v) ensures protonation of intermediates, facilitating nucleophilic attack.
  • Reaction Time : 10–15 minutes for grinding, with total reaction completion within 1–2 hours.

This method achieves moderate yields (55–65%) and is favored for its simplicity, though purification via recrystallization from ethanol/water mixtures is necessary to isolate the phenolic product.

Multi-Step Synthesis via Phenolic Precursor Functionalization

A sequential approach involves the synthesis of the phenolic component prior to thiazolo-thiadiazole annulation. Starting with 1,4-phenylene diamine, the protocol proceeds through three stages:

  • Chloroacetylation : Reaction with chloroacetyl chloride in dry dichloromethane under nitrogen atmosphere yields N,N'-(1,4-phenylene)bis(2-chloroacetamide).
  • Etherification : Treatment with p-hydroxybenzaldehyde in the presence of potassium carbonate forms bis-ether intermediates.
  • Cyclocondensation : The intermediate reacts with thioglycolic acid and thiosemicarbazide in refluxing ethanol, followed by acid-catalyzed cyclization to furnish the target compound.

This method offers higher regiochemical control (yields: 70–75%) but requires stringent anhydrous conditions and inert gas protection. Nuclear magnetic resonance (NMR) spectroscopy confirms the integrity of the phenolic hydroxyl group (δ 9.8 ppm, singlet) and the thiadiazole NH2 moiety (δ 5.2 ppm, broad).

Acid-Catalyzed Ring Closure Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl3) serves as both a solvent and cyclizing agent in alternative routes. A mixture of 4-hydroxyphenylthiosemicarbazide and thioglycolic acid is refluxed in POCl3, leading to the formation of the thiazolo-thiadiazole ring. Subsequent hydrolysis with ice-cold water and basification using sodium hydroxide precipitates the crude product, which is recrystallized from acetonitrile.

Optimization Notes :

  • POCl3 Volume : A 1:3 substrate-to-solvent ratio minimizes side reactions.
  • Hydrolysis Temperature : Controlled addition to ice prevents thermal decomposition.
  • Yield : 60–68%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

This method is scalable but necessitates careful handling of corrosive reagents.

Solid-State Mechanochemical Synthesis

Emerging mechanochemical techniques avoid solvent use, enhancing green chemistry metrics. 4-Hydroxybenzaldehyde, thioglycolic acid, and thiosemicarbazide are ground in a ball mill with catalytic sulfuric acid. The mechanical force accelerates cyclization, completing the reaction in 30 minutes. While yields remain comparable to solution-phase methods (58–62%), this approach reduces waste and energy consumption.

Comparative Analysis of Synthetic Methods

Parameter One-Pot Multi-Step POCl3 Method Mechanochemical
Yield 55–65% 70–75% 60–68% 58–62%
Reaction Time 1–2 h 8–10 h 3–4 h 0.5 h
Purification Recrystallization Column Chromatography Recrystallization Recrystallization
Scalability Moderate High High Low
Green Metrics Low Moderate Low High

The multi-step method offers the highest yield and purity, making it preferable for industrial applications. Conversely, mechanochemical synthesis aligns with sustainable chemistry principles despite lower scalability.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using electron-withdrawing groups on the aldehyde precursor mitigates this issue.
  • Acid Sensitivity : The phenolic hydroxyl group is prone to sulfonation under strong acidic conditions. Employing milder acids (e.g., polyphosphoric acid) or buffered systems improves stability.
  • Solvent Selection : Ethanol-water mixtures enhance solubility during recrystallization, but tert-butanol may improve crystal morphology for X-ray diffraction analysis.

Chemical Reactions Analysis

4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol involves its interaction with specific molecular targets. The compound’s thiazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects . The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Replacing the thiazolo-thiadiazole core with triazolo-thiadiazole () reduces molecular weight but may alter electronic properties and bioactivity .
  • Imidazo-thiadiazole derivatives () incorporate a thiazolidinedione ring, enhancing antidiabetic activity but increasing structural complexity .

Table 2: Pharmacological Profiles of Selected Analogues

Compound Class Biological Activity Mechanism/Receptor Interaction Efficacy (Reference Compound) Evidence Source
Thiazolo-thiadiazoles (Target) Antioxidant, antimicrobial Free radical scavenging, membrane disruption Comparable to BHT/ascorbic acid
Imidazo-thiadiazoles () Antidiabetic PPAR-γ agonism, hypoglycemic activity 121e: High activity vs. pioglitazone
Triazolo-thiadiazoles () Antimicrobial Inhibition of bacterial cell wall synthesis MIC: 12.5 µg/mL (S. aureus)
Benzimidazole-thiadiazoles () Antioxidant ROS scavenging Superior to ascorbic acid

Key Observations :

  • The target compound’s phenol group may enhance antioxidant activity by donating protons to neutralize free radicals, similar to benzimidazole derivatives () .
  • Imidazo-thiadiazoles () show higher antidiabetic potency due to thiazolidinedione’s PPAR-γ binding affinity, a feature absent in the target compound .
  • Antimicrobial activity in triazolo-thiadiazoles () correlates with electron-withdrawing substituents (e.g., –Cl), suggesting the target compound’s –OH group could offer similar efficacy .

Key Observations :

  • The target compound’s one-pot synthesis () offers higher efficiency compared to multi-step routes for imidazo-thiadiazoles .
  • Microwave-assisted methods () reduce reaction time but require specialized equipment .

Biological Activity

4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol, a heterocyclic compound with the molecular formula C10H9N3OS2 and a molecular weight of 251.33 g/mol, has garnered attention for its diverse biological activities. This compound is characterized by its unique thiazole and thiadiazole ring structures, which contribute to its interactions with various biological targets.

Chemical Structure and Properties

The compound features a fused thiazole-thiadiazole system linked to a phenolic group. This structural configuration enhances its potential for biological activity through mechanisms such as enzyme inhibition and receptor interaction.

PropertyValue
Molecular FormulaC10H9N3OS2
Molecular Weight251.33 g/mol
IUPAC NameThis compound
CAS Number1310810-99-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial and fungal strains. For instance:

  • Bacterial Activity : It demonstrates effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Activity : The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for various microbial strains:

Microbial StrainMIC (μg/mL)Reference
Staphylococcus aureus32.6
Escherichia coli40
Pseudomonas aeruginosa35
Candida albicans24
Aspergillus niger32

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The thiazole and thiadiazole rings facilitate hydrogen bonding and other interactions that can inhibit enzyme activity or disrupt cellular processes in pathogens.

Anticancer Potential

Recent studies suggest that derivatives of this compound may also exhibit anticancer properties. The mechanism involves the inhibition of cancer cell proliferation through similar pathways that affect microbial targets.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study highlighted the antimicrobial efficacy of derivatives containing the thiazolo-thiadiazole moiety, demonstrating enhanced activity compared to standard antibiotics . The research emphasized the importance of substituents on the phenolic ring in modulating activity.
  • Pharmacological Investigations : Another investigation focused on synthesizing various derivatives of 1,3,4-thiadiazoles linked to phenolic compounds, revealing that certain modifications significantly increased their antimicrobial potency .
  • Comparative Analysis : Comparative studies between similar compounds indicated that the unique fused ring structure of this compound contributes to its distinct biological profile compared to simpler analogs like 2-amino-1,3,4-thiadiazole .

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